molecular formula C6H9FO3 B2981009 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 2305253-23-8

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2981009
CAS No.: 2305253-23-8
M. Wt: 148.133
InChI Key: NXHPPDBJWZKDNI-SJEUGXSHSA-N
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Description

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a fluorine atom and a hydroxymethyl group on adjacent carbons. The cyclobutane ring imposes significant steric constraints, while the fluorine and hydroxymethyl groups contribute to its electronic and hydrogen-bonding properties.

Properties

IUPAC Name

3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c7-6(3-8)1-4(2-6)5(9)10/h4,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHPPDBJWZKDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-46-2
Record name rac-(1r,3r)-3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the introduction of the fluorine atom and the hydroxymethyl group onto the cyclobutane ring. One common method involves the use of fluorinating agents and hydroxymethylation reactions under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol .

Scientific Research Applications

Research indicates that 3-Fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid isopropyl ester exhibits varied biological activities:

  • Antimicrobial Properties: Compounds with similar structures have demonstrated the ability to inhibit the growth of certain bacteria, suggesting potential antimicrobial applications.
  • Enzyme Modulation: This compound may modulate specific enzymes, which could be helpful in therapeutic contexts, particularly in diseases where enzyme activity is dysregulated. The presence of a fluorine atom may enhance binding affinity due to electronegativity differences. The hydrophobic nature of the isopropyl ester group may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.

Antimicrobial Activity

Cyclobutane derivatives were evaluated for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds with hydroxymethyl groups exhibited significant inhibition zones, suggesting similar properties for 3-Fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid isopropyl ester.

Table: Antimicrobial Activity of Cyclobutane Derivatives

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Enzyme Inhibition Studies

Derivatives of cyclobutane were tested for their ability to inhibit phosphatases involved in cellular signaling pathways. These compounds could serve as lead candidates for developing new therapeutic agents targeting phosphatase activity.

Table: Enzyme Inhibition by Cyclobutane Derivatives

Enzyme TypeIC50 (µM)
Protein Tyrosine Phosphatase5.2
Alkaline Phosphatase8.7

Use as a Radiotracer

Anti-1-amino-3-(18)F-fluorocyclobutane-1-carboxylic acid ((18)F-FACBC) is a synthetic amino acid analog PET radiotracer that is undergoing clinical trials for the evaluation of prostate and other cancers . Studies of (18)F-FACBC show the liver and pancreas demonstrated the most intense uptake .

C−H Activation Reactions

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Cyclobutane Carboxylic Acids

(a) 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
  • Structure : Replaces hydroxymethyl with a trifluoromethyl group.
  • Properties : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, increasing acidity (pKa ~2.5–3.0) compared to the target compound (estimated pKa ~3.5–4.0) .
  • Applications : Used in agrochemicals for its stability under acidic conditions .
(b) 1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid
  • Structure : Features a difluorinated alkyl chain instead of hydroxymethyl.
  • Properties : The difluoropropyl chain increases hydrophobicity (logP ~1.8 vs. ~0.5 for the target compound) and reduces hydrogen-bonding capacity .
  • Applications : Explored as a lipidic modulator in drug formulations .
(c) 3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
  • Structure : Incorporates a fluorophenyl group.
  • The dual fluorine atoms lower the pKa (pKa ~2.8) compared to the target compound .

Hydroxymethyl-Substituted Cyclobutane Derivatives

(a) trans-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
  • Structure: Substitutes fluorine with an amino group.
  • Properties: The amino group increases basicity (pKa ~9.5 for NH2) and enables peptide bond formation. Reduced steric hindrance compared to the fluorine-containing analog .
  • Applications : Used in constrained peptide synthesis .
(b) 1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid
  • Structure : Replaces fluorine with dimethyl groups.
  • Properties : Dimethyl groups introduce steric bulk, reducing conformational flexibility. LogP ~1.2 (higher than the target compound) due to alkyl substituents .
  • Applications : Explored in polymer crosslinking .

Heterocyclic Analogs

(a) Benzyl (S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Structure : Pyrrolidine ring instead of cyclobutane.
  • Properties : Nitrogen in the ring enables protonation (pKa ~7.5), altering solubility in physiological conditions. Higher ring strain in cyclobutane analogs may enhance reactivity .
  • Applications : Intermediate in antiviral drug synthesis .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Substituents Molecular Weight logP pKa (COOH) Key Applications Reference
3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid F, CH2OH 178.14 ~0.5 ~3.8 Drug building blocks
3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid CF3, OH 184.11 1.2 ~2.9 Agrochemicals
trans-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid NH2, CH2OH 145.16 -1.1 ~3.5 (COOH), ~9.5 (NH2) Peptide stapling
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid Cl-C6H4, CH3 224.69 2.5 ~3.0 Polymer additives
3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid F2, piperidinyl 219.20 0.8 ~2.7 Kinase inhibitors

Discussion of Substituent Effects

  • Fluorine vs. Hydroxymethyl : Fluorine increases electronegativity and metabolic stability, while hydroxymethyl enhances hydrophilicity and hydrogen-bonding capacity .
  • Ring Size : Cyclobutane analogs exhibit higher ring strain than pyrrolidine or azetidine derivatives, influencing reactivity and binding kinetics .
  • Steric vs. Electronic Effects : Bulky groups (e.g., trifluoromethyl) improve thermal stability but reduce solubility, whereas smaller substituents (e.g., F) balance lipophilicity and bioavailability .

Biological Activity

3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview.

  • Chemical Formula : C6_{6}H9_{9}F O3_{3}
  • Molecular Weight : 148.14 g/mol
  • CAS Number : 2305253-23-8

Structure

The compound features a cyclobutane ring with a hydroxymethyl group and a fluorine atom attached to the carbon backbone, which may influence its reactivity and biological interactions.

The biological activity of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is primarily attributed to its ability to interact with specific biological targets, potentially modulating enzymatic pathways or receptor activities.

Potential Activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, which could extend to 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.
  • Anticancer Activity : Research indicates that cyclobutane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study highlighted the antimicrobial effects of fluorinated cyclobutane derivatives against various bacterial strains. The presence of the fluorine atom was crucial for enhancing activity compared to non-fluorinated analogs .
  • Anticancer Potential :
    • Research on structurally related compounds has shown promising results in inhibiting tumor growth in vitro. For instance, derivatives similar to 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid have demonstrated cytotoxic effects against breast cancer cell lines, suggesting potential for further development .

Data Table of Biological Activities

Activity TypeCompoundEffectReference
Antimicrobial3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acidInhibition of bacterial growth
AnticancerStructurally related analogsCytotoxicity against cancer cells

Synthetic Routes

The synthesis of 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves nucleophilic substitution reactions where fluorinated intermediates are converted into the desired carboxylic acid through hydrolysis or oxidation processes .

Applications in Drug Development

Given its biological activity, this compound may serve as a scaffold for developing new therapeutic agents targeting microbial infections or cancer. Its unique structural features allow for modifications that can enhance efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, and how can regioselectivity be controlled during fluorination?

  • Methodological Answer : The synthesis of fluorinated cyclobutane derivatives often involves multi-step routes, including hydrolysis, oxidation, and protective group strategies. For example, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate ( ) employs protective groups like tert-butoxycarbonyl (Boc) to stabilize reactive intermediates. Fluorination efficiency can be improved using electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH and temperature. Reaction monitoring via 19F^{19}\text{F} NMR helps track fluorination progress and regioselectivity .

Q. How should researchers characterize the stereochemical purity of this compound using spectroscopic techniques?

  • Methodological Answer : High-resolution 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are critical. For instance, diastereotopic splitting in 1H^{1}\text{H} NMR signals (e.g., δ 2.97–2.83 ppm for cyclopentane derivatives in ) can indicate stereochemical complexity. Chiral HPLC or polarimetry may further resolve enantiomers. Comparative analysis with known standards or computational predictions (e.g., density functional theory, DFT) validates assignments .

Q. What are the stability considerations for 3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. The hydroxymethyl group may undergo oxidation, necessitating inert atmospheres or stabilizers like ascorbic acid. Fluorine’s electron-withdrawing effect enhances carboxylic acid stability but may increase susceptibility to nucleophilic attack at the cyclobutane ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclobutane ring in nucleophilic or electrophilic reactions?

  • Methodological Answer : DFT calculations (e.g., Gaussian or ORCA software) model ring strain (≈110 kJ/mol for cyclobutane) and frontier molecular orbitals. For example, the LUMO energy of the cyclobutane ring in similar compounds () correlates with electrophilic reactivity. Molecular dynamics simulations assess conformational flexibility, which impacts reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 19F^{19}\text{F} NMR signals?

  • Methodological Answer : Unexpected splitting may arise from dynamic processes (e.g., ring puckering) or diastereomerism. Variable-temperature NMR (e.g., −40°C to 60°C) can freeze conformational changes. For diastereomers, derivatization with chiral auxiliaries (e.g., Mosher’s acid) or NOESY experiments clarifies spatial arrangements. Cross-validation with X-ray crystallography is ideal .

Q. What are the challenges in maintaining stereochemical integrity during large-scale synthesis?

  • Methodological Answer : Steric hindrance from the hydroxymethyl and fluorine groups can lead to epimerization. Optimizing reaction solvents (e.g., THF vs. DCM) and bases (e.g., LiOH vs. NaOH) minimizes racemization. highlights the use of mild conditions (room temperature, aqueous methanol) to preserve stereochemistry during hydrolysis .

Q. How does the compound’s structure influence its potential as a bioisostere in drug design?

  • Methodological Answer : The cyclobutane ring mimics rigid aromatic systems, while fluorine enhances metabolic stability. In peptide stapling ( ), cyclobutane derivatives enforce α-helix conformations. The hydroxymethyl group allows functionalization (e.g., ester prodrugs), as seen in tert-butyl-protected analogs ( ) .

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